N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide
Description
N-(2-Benzoyl-4-methylphenyl)-4-chlorobenzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group linked to a substituted phenyl ring bearing a benzoyl and methyl group at the 2- and 4-positions, respectively. Benzamide derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects, driven by substituent-dependent interactions with molecular targets .
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c1-14-7-12-19(23-21(25)16-8-10-17(22)11-9-16)18(13-14)20(24)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJIBRVUXPTITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide typically involves the reaction of 2-benzoyl-4-methylaniline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-benzoyl-4-methylaniline+4-chlorobenzoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous monitoring systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique substituents—a benzoyl group at the 2-position and a methyl group at the 4-position of the phenyl ring—distinguish it from analogs. Key comparisons include:
Key Observations :
- Polarity : Hydroxyl (e.g., ) and methoxy groups increase solubility in polar solvents, whereas the target compound’s benzoyl and methyl groups may reduce polarity.
- Bioactivity : Thiazole and benzoimidazole rings are associated with enhanced anti-inflammatory and neuroprotective activities, respectively.
Key Observations :
Physical Properties
Melting points and spectral data highlight substituent-driven variations:
Key Observations :
Biological Activity
N-(2-benzoyl-4-methylphenyl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a benzamide backbone with specific substitutions that enhance its biological profile. The presence of the benzoyl group and the chlorobenzene moiety contributes to its lipophilicity and potential interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. For instance, related compounds have shown IC50 values ranging from 0.25 µM to 29.3 µM against various cancer types:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | NB4 | 0.94 |
| 4e | HL60 | 5.27 |
| 4e | MV4-11 | 1.90 |
| 4a | MCF7 | 18.8 |
| 4a | HCT116 | 29.3 |
These results indicate that modifications in the structure can lead to significant variations in biological activity, emphasizing the importance of SAR studies in drug design.
The mechanism underlying the anticancer activity of this compound analogues appears to be distinct from traditional pathways such as tubulin polymerization or Src inhibition. Research indicates that these compounds may engage alternative kinases or apoptotic pathways, which warrants further investigation into their specific mechanisms of action.
Case Studies
- Leukemia Cell Lines : A study focused on the activity of this compound derivatives against leukemia cell lines (NB4, HL60, MV4-11). The results indicated that compound 4e was particularly effective, achieving an IC50 value of 0.94 µM against the NB4 cell line, suggesting a promising avenue for further development as an anticancer agent .
- Solid Tumors : Another investigation assessed the efficacy of related compounds against solid tumor cell lines such as MCF7 and HCT116. The findings revealed that while some derivatives exhibited moderate activity, others like compound 4n showed high potency against MCF7 with an IC50 value of 0.25 µM .
Structure-Activity Relationship (SAR)
The SAR analysis has been pivotal in understanding how structural modifications influence biological activity. Key observations include:
- Substitution Patterns : The position and nature of substituents on the benzamide ring significantly affect potency. For example, meta-substituted analogues demonstrated superior activity compared to para-substituted ones.
- Functional Groups : The introduction of different functional groups (e.g., halogens) has been shown to enhance the interaction with target proteins, leading to improved cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
